molecular formula C11H7F3O B11889948 2-(Difluoromethoxy)-7-fluoronaphthalene

2-(Difluoromethoxy)-7-fluoronaphthalene

Katalognummer: B11889948
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: QSTSVSYMNTTZMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with naphthalene derivatives to introduce the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-7-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions, while oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-7-fluoronaphthalene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-7-fluoronaphthalene involves its interaction with specific molecular targets. The presence of the difluoromethoxy group and the fluorine atom can influence the compound’s binding affinity and reactivity with these targets. For example, the compound may interact with enzymes or receptors in biological systems, modulating their activity and leading to specific biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-7-fluoronaphthalene include other fluorinated naphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the specific combination of the difluoromethoxy group and the fluorine atom on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications.

Eigenschaften

Molekularformel

C11H7F3O

Molekulargewicht

212.17 g/mol

IUPAC-Name

2-(difluoromethoxy)-7-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-9-3-1-7-2-4-10(15-11(13)14)6-8(7)5-9/h1-6,11H

InChI-Schlüssel

QSTSVSYMNTTZMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=C2)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.